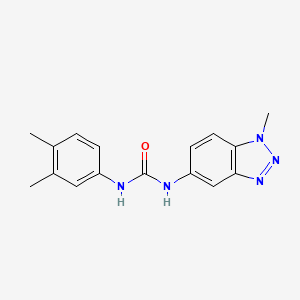
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, also known as DBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBU is a white crystalline powder that is soluble in organic solvents and is commonly used as a catalyst in chemical reactions.
作用機序
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea acts as a nucleophilic catalyst, which means that it can donate a pair of electrons to a substrate and facilitate a chemical reaction. N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has a high basicity, which allows it to deprotonate acidic substrates and form reactive intermediates. N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea can also form hydrogen bonds with substrates, which enhances its catalytic activity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea. However, studies have shown that N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea is non-toxic and has low environmental impact, which makes it a promising alternative to other catalysts that are toxic and harmful to the environment.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has several advantages as a catalyst in lab experiments. It is non-toxic, has low environmental impact, and can be easily synthesized and purified. N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea is also highly effective as a catalyst and can be used in small quantities. However, N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has some limitations such as its high cost compared to other catalysts and its limited solubility in water.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea. One potential direction is to investigate its potential applications in the synthesis of new materials such as polymers and nanoparticles. Another direction is to explore its potential as a catalyst in organic reactions such as asymmetric synthesis. Additionally, research can be done to optimize the synthesis method of N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea and improve its solubility in water.
合成法
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea can be synthesized by reacting 3,4-dimethylaniline and 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The reaction yields N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea as the final product, which can be purified by recrystallization.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and material science. N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been used as a catalyst in various chemical reactions such as esterification, transesterification, and polymerization. N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has also been used as a ligand in organometallic chemistry, which has led to the development of new metal complexes with potential applications in catalysis and material science.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-4-5-12(8-11(10)2)17-16(22)18-13-6-7-15-14(9-13)19-20-21(15)3/h4-9H,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKUNKPKNGMEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(N=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

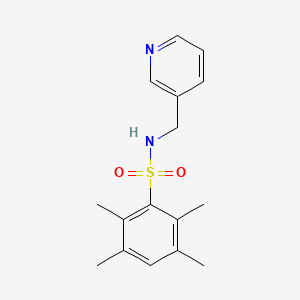
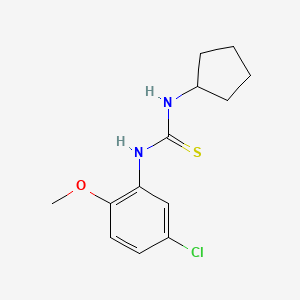

![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)
![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)
![isopropyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5750040.png)


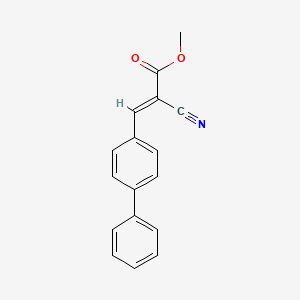
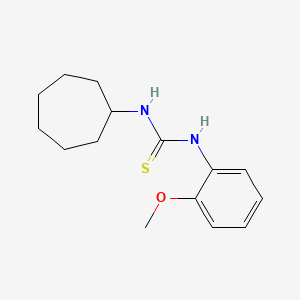
![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)
